Einecs 308-612-2
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 308-612-2 is a chemical substance registered under the European Union’s regulatory framework for existing commercial chemicals. Regulatory assessments of such compounds often rely on read-across approaches, where data from structurally similar "analogs" are extrapolated to fill gaps in toxicity, physicochemical properties, or environmental impact .
Properties
CAS No. |
98143-47-6 |
|---|---|
Molecular Formula |
C26H58NO7P |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;icosyl dihydrogen phosphate |
InChI |
InChI=1S/C20H43O4P.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;8-4-1-7(2-5-9)3-6-10/h2-20H2,1H3,(H2,21,22,23);8-10H,1-6H2 |
InChI Key |
TUHNBUBFWBXSBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
Chemical Reactions Analysis
Einecs 308-612-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 308-612-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology and medicine, it may be used in the development of pharmaceuticals and other biologically active compounds. Industrial applications include its use in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Einecs 308-612-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Critical Analysis of Contradictions and Limitations
- Similarity Thresholds : While ≥70% Tanimoto similarity is commonly used , some studies argue for higher thresholds (>85%) to ensure biological relevance.
- Property Variability : Physicochemical property predictions (e.g., logP) may diverge from experimental values, especially for compounds with complex stereochemistry .
- Regulatory Gaps : EINECS substances like 308-612-2 often lack detailed toxicological data, highlighting the need for adaptive regulatory frameworks .
Q & A
Q. How can researchers verify the chemical identity and purity of EINECS 308-612-2?
- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (e.g., HPLC, GC-MS) to confirm structural identity and detect impurities. For purity assessment, combine elemental analysis with quantitative methods like titration or mass spectrometry. New compounds require full characterization (e.g., melting point, crystallography), while known compounds should reference validated protocols .
- Data Reporting : Include raw spectral data, retention times, and calibration curves in supplementary materials. Tabulate purity percentages with error margins .
Q. What experimental protocols are recommended for assessing the compound’s stability under varying conditions?
- Methodological Answer : Design accelerated stability studies under controlled temperature, humidity, and light exposure. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. Analytical techniques like UV-Vis spectroscopy or TGA/DSC can monitor changes in chemical composition or physical properties .
- Contradiction Management : Replicate experiments across independent labs to address variability in degradation rates. Compare results with literature on structurally similar compounds .
Q. How should researchers design dose-response experiments for toxicity or efficacy studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define dose ranges. Use logarithmic serial dilution for in vitro assays and validate with positive/negative controls. For in vivo studies, adhere to ethical guidelines (e.g., 3Rs principles) and include sham-treated groups .
- Statistical Analysis : Perform ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for dose-dependent effects. Report IC50/EC50 values with confidence intervals .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Re-examine computational parameters (e.g., solvent models, basis sets) and validate with experimental kinetics (e.g., stopped-flow spectroscopy). Cross-reference theoretical results with empirical data from isotopic labeling or trapping experiments .
- Case Example : If DFT simulations overestimate reaction rates, conduct sensitivity analyses to identify discrepancies in transition-state energetics or solvent effects .
Q. How can researchers optimize synthetic pathways for this compound while minimizing byproducts?
- Methodological Answer : Use design of experiments (DoE) to screen reaction variables (e.g., temperature, catalyst loading). Employ inline analytics (e.g., PAT tools) for real-time monitoring. Green chemistry principles (e.g., atom economy) should guide solvent and reagent selection .
- Data Integration : Compare yield and purity metrics across synthetic routes using heatmaps or Pareto charts. Prioritize routes with >90% yield and <5% impurities .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine omics approaches (e.g., proteomics, metabolomics) with phenotypic screening. Use CRISPR-Cas9 knockouts or siRNA silencing to confirm target engagement. For spatial resolution, apply imaging techniques like fluorescence lifetime microscopy (FLIM) .
- Contradiction Analysis : If mechanistic data conflict with pathway models, perform network pharmacology analyses to identify off-target effects or compensatory pathways .
Data Management and Reproducibility
Q. How should researchers document methodologies to ensure reproducibility?
- Methodological Answer : Follow the FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide step-by-step protocols in supplementary materials, including instrument settings, software versions, and raw data repositories (e.g., Zenodo, Figshare). Use version control for computational scripts .
- Example : A synthetic procedure should list reagent lot numbers, purification gradients, and failure conditions .
Q. What frameworks address ethical and statistical biases in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
